Pirazolidioni

Pyrazolidinones are a class of organic compounds characterized by the presence of a pyrazolidine ring structure, typically represented as C4H5NO2. These compounds find applications in various fields due to their unique chemical properties and functional groups.

Structurally, pyrazolidinones exhibit a heterocyclic backbone with nitrogen atoms at positions 1 and 3, lending them potential for diverse reactivity patterns. The presence of both primary alcohol and amide functionalities makes these molecules versatile building blocks in organic synthesis. They can be used as intermediates in the production of pharmaceuticals, agrochemicals, and polymer additives.

In pharmaceutical research, pyrazolidinones have shown promise as analgesics, anti-inflammatory agents, and anticonvulsants due to their ability to modulate enzyme activities and interact with protein targets. Their use in agrochemical formulations is also explored for improving plant growth and pest control efficiency.

Overall, the structural flexibility and reactivity of pyrazolidinones make them valuable tools in both academic research and industrial applications, contributing significantly to the advancement of chemical and pharmaceutical industries.

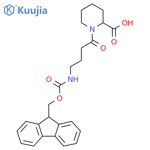

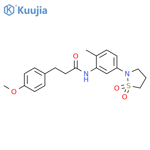

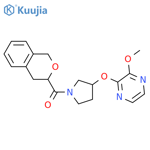

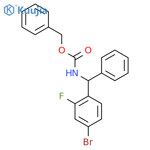

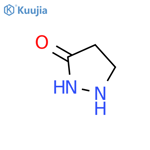

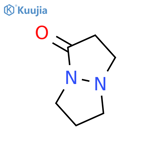

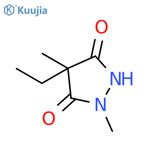

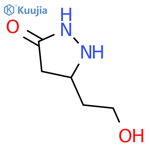

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

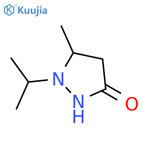

3-Pyrazolidinone, 5-methyl-1-(1-methylethyl)- | 740741-79-1 | C7H14N2O |

|

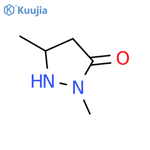

1,3-Dimethyl-5-pyrazolidone | 54945-11-8 | C5H10N2O |

|

1-Pyrazolidinecarboxylic acid, 3-oxo-, ethyl ester | 57699-87-3 | C6H10N2O3 |

|

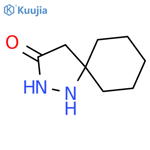

1,2-diazaspiro4.5decan-3-one | 56700-30-2 | C8H14N2O |

|

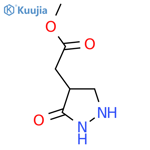

Methyl (3-oxopyrazolidin-4-yl)acetate | 1114595-63-9 | C6H10N2O3 |

|

3-Pyrazolidinone hydrochloride | 1752-88-1 | C3H7ClN2O |

|

3-Pyrazolidone | 10234-72-7 | C3H6N2O |

|

Tetrahydropyrazolo[1,2-a]pyrazol-1(5H)-one | 955117-26-7 | C6H10N2O |

|

3,5-Pyrazolidinedione, 4-ethyl-1,4-dimethyl- | 53445-99-1 | C7H12N2O2 |

|

3-Pyrazolidinone,5-(2-hydroxyethyl)- | 183282-56-6 | C5H10N2O2 |

Letteratura correlata

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

Fornitori consigliati

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati